3-Aminobiphenyl-d9
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Overview
Description
3-Aminobiphenyl-d9 is a deuterium-labeled compound with the molecular formula C12H2D9N and a molecular weight of 178.28. It is a stable isotope-labeled compound used primarily in scientific research. The compound is a derivative of 3-aminobiphenyl, where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminobiphenyl-d9 typically involves the deuteration of 3-aminobiphenyl. Deuteration is achieved by replacing hydrogen atoms with deuterium. This process can be carried out using deuterium gas (D2) or deuterated solvents under specific reaction conditions. The reaction often requires a catalyst, such as palladium on carbon, to facilitate the exchange of hydrogen with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure complete deuteration. The purity of the final product is critical, and various purification techniques, such as distillation and chromatography, are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Aminobiphenyl-d9 undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products Formed
Oxidation: Nitro-3-aminobiphenyl-d9, nitroso-3-aminobiphenyl-d9.
Reduction: this compound derivatives with reduced functional groups.
Substitution: Various substituted this compound compounds depending on the reagent used.
Scientific Research Applications
3-Aminobiphenyl-d9 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of aromatic amines in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new materials and in quality control processes.
Mechanism of Action
The mechanism of action of 3-Aminobiphenyl-d9 involves its interaction with specific molecular targets. In biological systems, it can form DNA adducts, leading to mutations and potential carcinogenic effects. The deuterium labeling allows for precise tracking of the compound in metabolic studies, providing insights into its pathways and interactions.
Comparison with Similar Compounds
Similar Compounds
3-Aminobiphenyl: The non-deuterated form of 3-Aminobiphenyl-d9.
4-Aminobiphenyl: Another isomer with similar properties but different biological effects.
2-Aminobiphenyl: An isomer with distinct chemical and biological characteristics.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracking in scientific studies. This makes it particularly valuable in research applications where precise measurement and tracking are essential.
Properties
IUPAC Name |
2,3,4,6-tetradeuterio-5-(2,3,4,5,6-pentadeuteriophenyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,13H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNOBADFTHUUFG-LOIXRAQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])[2H])N)[2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661774 |
Source
|
Record name | (~2~H_9_)[1,1'-Biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020718-93-7 |
Source
|
Record name | (~2~H_9_)[1,1'-Biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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